molecular formula C17H22N2O3S B11405856 N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide

N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B11405856
M. Wt: 334.4 g/mol
InChI Key: YGLDLSMARTWODG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline ring, a cyclohexyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-hydroxyquinoline, is reacted with formaldehyde and a secondary amine (cyclohexylamine) under acidic conditions to form the intermediate N-cyclohexyl-2-hydroxyquinoline.

    Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The methanesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
  • N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]-3-methylbenzamide
  • N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]-2-methoxybenzamide

Uniqueness

N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-23(21,22)19(15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h5-7,10-11,15H,2-4,8-9,12H2,1H3,(H,18,20)

InChI Key

YGLDLSMARTWODG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3

Origin of Product

United States

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